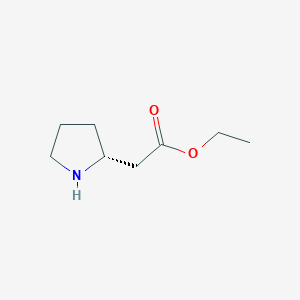

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 2-[(2R)-pyrrolidin-2-yl]acetate |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

MYUVDBULNNBWOG-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCN1 |

Canonical SMILES |

CCOC(=O)CC1CCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Activity & Pharmacological Divergence of Ethyl 2-(pyrrolidin-2-yl)acetate Isomers

The following technical guide details the biological activity, pharmacological divergence, and experimental applications of (R)- and (S)-Ethyl 2-(pyrrolidin-2-yl)acetate.

Executive Summary

Ethyl 2-(pyrrolidin-2-yl)acetate (CAS: 5027-77-0) is the ethyl ester of homoproline (pyrrolidin-2-ylacetic acid), a cyclic analogue of

The biological profile is defined by a chiral switch mechanism:

-

The (R)-Isomer: Predominantly targets ionotropic GABA

receptors (agonist/modulator). -

The (S)-Isomer: Predominantly targets metabotropic GABA

receptors and serves as the pharmacophore for GAT-1 (GABA Transporter 1) inhibitors when N-substituted.

This guide analyzes the mechanistic dichotomy between these enantiomers, providing actionable protocols for their evaluation in drug discovery.

Chemical Identity & Stereochemistry

The core structure extends the pyrrolidine ring of proline by one methylene unit (

| Feature | (S)-Ethyl 2-(pyrrolidin-2-yl)acetate | (R)-Ethyl 2-(pyrrolidin-2-yl)acetate |

| Configuration | (S) / L-Homoproline derivative | (R) / D-Homoproline derivative |

| Precursor | L-Proline (Natural) | D-Proline (Unnatural) |

| Primary Bio-Target | GABA | GABA |

| Key Role | Peptidomimetic scaffold, GAT inhibitor core | Inhibitory neurotransmission modulator |

Pharmacological Mechanisms[2]

The GABAergic Chiral Divergence

Upon hydrolysis by intracellular esterases, the free acid (homoproline) interacts with the GABAergic system. The stereocenter at C2 dictates receptor subtype selectivity.

(R)-Isomer Activity: GABA

Modulation

The (R)-enantiomer mimics the conformation of GABA required for binding to the GABA

-

Mechanism: It acts as a partial agonist or competitive antagonist at the GABA recognition site.

-

Potency: Studies indicate the (R)-acid is

-fold more potent at displacing GABA from GABA

(S)-Isomer Activity: GABA

& GAT-1 Targeting

The (S)-enantiomer aligns with the binding pocket of the metabotropic GABA

-

GABA

Selectivity: Affinity for the GABA -

GAT-1 Inhibition: In N-substituted derivatives (e.g., lipophilic tails attached to the pyrrolidine nitrogen), the (S)-configuration is critical for potent inhibition of GAT-1. This scaffold is structurally related to Tiagabine (which uses a nipecotic acid core, a homolog of this structure).

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of the (R) and (S) isomers at the synaptic cleft.

Caption: Divergent pharmacological targets of Homoproline enantiomers post-hydrolysis.

Experimental Protocols

Synthesis & Resolution (Arndt-Eistert Homologation)

To obtain enantiopure Ethyl 2-(pyrrolidin-2-yl)acetate for biological testing, the standard protocol involves homologation of Proline.

Reagents: N-Boc-L-Proline (or D-Proline), Isobutyl chloroformate, Diazomethane (or TMS-diazomethane), Silver benzoate, Ethanol.

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-Proline (10 mmol) in THF at -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Diazoketone Formation: Filter the salt and treat the filtrate with diazomethane (etherial solution) at 0°C. Stir for 2 hours.

-

Wolff Rearrangement: Dissolve the crude diazoketone in absolute Ethanol. Add Silver Benzoate (0.1 eq) catalyst and triethylamine. Reflux for 2-4 hours. The carbene intermediate rearranges to the ketene, which is trapped by ethanol to form the ethyl ester.

-

Deprotection: Treat the N-Boc-Ethyl ester with 4M HCl in Dioxane to yield Ethyl 2-(pyrrolidin-2-yl)acetate HCl .

Self-Validation Check:

-

NMR: Check for the disappearance of the diazoketone peak (~5.5 ppm) and appearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

-

Chirality: Verify enantiomeric excess (ee) using chiral HPLC (Chiralcel OD-H column, Hexane/IPA).

GABA Uptake Inhibition Assay (Synaptosomal)

This protocol measures the efficacy of the (S)-isomer derivatives against GAT-1.

Materials: Rat brain cortical synaptosomes, [³H]-GABA, Krebs-Ringer phosphate buffer.

-

Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000g, 10 min) to remove debris. Centrifuge supernatant (20,000g, 20 min) to pellet synaptosomes. Resuspend in buffer.

-

Incubation: Aliquot synaptosomes into tubes containing the test compound ((S)- or (R)-isomer, 0.1 - 100

M). -

Initiation: Add [³H]-GABA (10 nM final concentration). Incubate at 30°C for 5 minutes.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC

relative to control (no inhibitor) and background (incubation at 0°C).

Comparative Data Summary

The following table summarizes the biological profile of the free acid forms (Homoproline) derived from the ethyl esters.

| Parameter | (R)-Homoproline | (S)-Homoproline | Reference Standard |

| GABA | ~0.3 - 1.0 | > 50 | GABA (0.02 |

| GABA | Negligible | Moderate | Baclofen |

| GAT-1 Uptake Inhibition | Weak / Equipotent | Potent (as N-derivative) | Tiagabine |

| Synthetic Utility | Unnatural peptide turns | Natural peptide homolog | L-Proline |

References

-

Larsson, O. M., et al. (1981).[1] "Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding."[1] Journal of Neurochemistry.

-

Krogsgaard-Larsen, P., et al. (1983). "GABA agonists and uptake inhibitors.[2][1][3][4][5][6][7] Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline." Journal of Medicinal Chemistry.

-

Zhao, X., et al. (2013). "Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors." Bioorganic & Medicinal Chemistry.

-

Accela ChemBio. (2023).[8] "Product Information: Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride." Accela ChemBio Catalog.

Sources

- 1. Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4395-75-9,2-(4-methylphenyl)propan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Unnatural Proline Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine structure, which integrates the side chain into the peptide backbone. This restriction imparts exceptional rigidity, making proline a critical determinant of protein secondary structure (turns, helices) and a metabolic "speed bump" for proteases.

In medicinal chemistry, unnatural proline derivatives are not merely structural spacers; they are tunable control elements. By modifying the pyrrolidine ring—through fluorination, ring size alteration, or bridging—chemists can precisely modulate:

-

Ring Pucker: Biasing the

-endo vs. -

Amide Bond Geometry: Shifting the cis/trans peptide bond ratio (

). -

Metabolic Stability: Blocking P2/P1' cleavage sites.

-

Binding Affinity: Enhancing hydrophobic contact or pre-organizing bioactive conformations (entropic advantage).

This guide details the structural mechanics, synthetic pathways, and therapeutic applications of these derivatives, grounded in FDA-approved case studies.

Part 1: Structural & Conformational Dynamics

The utility of unnatural prolines stems from their ability to lock specific conformations.[1][2][3] The pyrrolidine ring is not planar; it rapidly fluctuates between two envelope conformations defined by the puckering of the

The Stereoelectronic Control Mechanisms

The conformation is dictated by the gauche effect and

-

Ring Pucker (

-endo vs.-

Electronegative substituents (e.g., Fluorine, -OH) at the 4-position prefer a gauche orientation relative to the ring nitrogen.

-

(4R)-Fluoroproline: The fluorine prefers to be axial to maximize the gauche effect, forcing the ring into the

-exo pucker. This extends the backbone ( -

(4S)-Fluoroproline: The fluorine prefers the

-endo pucker to maintain the gauche overlap, compacting the backbone (

-

-

Amide Bond Equilibrium (

):-

The

-exo pucker (favored by 4R-F) strengthens the -

The

-endo pucker (favored by 4S-F) destabilizes this interaction, significantly increasing the population of the cis isomer.

-

Data Summary: Substituent Effects on Conformation

Table 1: Impact of 4-position substitution on Proline conformation in model peptides (Ac-Xaa-Pro-OMe).

| Derivative | Config | Preferred Pucker | Structural Effect | |

| L-Proline | - | Mixed (Endo > Exo) | 4.6 | Flexible turn inducer |

| (4R)-OH-Pro | trans | 6.1 | Stabilizes polyproline II (PPII) | |

| (4S)-OH-Pro | cis | 2.4 | Destabilizes PPII | |

| (4R)-F-Pro | trans | 6.7 | Hyper-stable trans amide | |

| (4S)-F-Pro | cis | 1.5 | Promotes cis amide (Turn nucleation) | |

| 4,4-F2-Pro | - | 4.0 | Metabolic block, no steric bias |

Visualization: Conformational Landscape

The following diagram illustrates the causal link between substitution, pucker, and amide geometry.

Caption: Mechanistic flow from stereochemical substitution to macroscopic peptide backbone geometry.

Part 2: Synthetic Methodologies

Accessing these derivatives requires robust synthetic routes. Two primary strategies dominate: De Novo Synthesis (building the ring) and Proline Editing (functionalizing the ring).

Proline Editing (Functionalization of 4-Hydroxyproline)

This is the most common route for medicinal chemistry due to the commercial availability of chiral 4-hydroxyproline (Hyp).

-

Fluorination: Uses DAST or Deoxo-Fluor with inversion of configuration.

-

4R-OH

4S-F (Inversion) -

4S-OH

4R-F (Inversion)

-

-

Mitsunobu Reaction: Allows introduction of azides, thioesters, or aryl ethers with inversion.

Cyclopropanation (The Saxagliptin Route)

For rigid bicyclic systems, such as the methanoproline found in the DPP-4 inhibitor Saxagliptin, a Simmons-Smith cyclopropanation is utilized.

-

Key Intermediate: N-Boc-3-pyrroline.

-

Reagent: Diethylzinc (

) and diiodomethane ( -

Mechanism: The carbamate directing group ensures syn-stereoselectivity, delivering the cyclopropane ring on the same face as the protecting group, which is critical for the subsequent biological activity.

C-H Activation

Recent advances allow direct functionalization of unactivated

Part 3: Therapeutic Case Studies

The application of unnatural prolines is best understood through their success in FDA-approved drugs.

Case Study 1: HCV NS5A Inhibitors (Daclatasvir, Ledipasvir)

-

Target: Hepatitis C Virus NS5A replication complex.[5][6][7]

-

Design Challenge: The target is a symmetric dimer without a deep enzymatic pocket. Inhibitors must span a large surface area with high rigidity to pay the entropic cost of binding.

-

Proline Solution: These drugs feature bis-prolinamide cores.

-

Ledipasvir: Uses a fused tricyclic proline analog (azabicyclo[3.1.0]hexane system fused to a larger ring). This extreme rigidification locks the inhibitor into a linear conformation that matches the spacing of the NS5A dimer interface.

-

Effect: The unnatural proline reduces the number of rotatable bonds, improving potency from micromolar (flexible peptides) to picomolar (rigid drugs).

-

Case Study 2: DPP-4 Inhibitors (Saxagliptin)[8][9][10][11]

-

Target: Dipeptidyl peptidase-4 (enzyme that degrades GLP-1).

-

Design Challenge: High selectivity and metabolic stability against intramolecular cyclization.

-

Proline Solution: cis-4,5-methanoproline .

-

The cyclopropane ring fused to the proline 4,5-positions creates massive steric bulk and conformational constraint.

-

Mechanism: The nitrile group on the proline ring forms a covalent imidate adduct with the active site Serine-630. The methano-bridge prevents the nitrile from reacting intramolecularly with the free amine of the inhibitor (a common degradation pathway for linear nitrile inhibitors), thereby increasing chemical stability.

-

Visualization: Drug Discovery Decision Tree

When to use which proline derivative?

Caption: Strategic selection of proline analogs based on medicinal chemistry objectives.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (2S, 4S)-4-Fluoroproline Methyl Ester

Objective: Synthesis of the "cis-biasing" proline analog from commercially available trans-4-hydroxy-L-proline. This protocol uses the "Proline Editing" strategy via inversion of configuration.

Reaction Scheme:

-

Protection: H-Hyp-OH

Boc-Hyp-OMe -

Fluorination (Inversion): Boc-Hyp(4R)-OMe + DAST

Boc-Pro(4S)-F-OMe -

Deprotection: Boc-Pro(4S)-F-OMe

H-Pro(4S)-F-OMe

Step-by-Step Methodology:

-

Starting Material Preparation:

-

Dissolve trans-4-hydroxy-L-proline (10 mmol) in MeOH/HCl to generate the methyl ester hydrochloride.

-

Treat with

(1.1 equiv) and -

Validation Point: Check TLC (Hexane/EtOAc 1:1). Product

.

-

-

Fluorodehydroxylation (The Critical Step):

-

Safety Warning: DAST (Diethylaminosulfur trifluoride) releases HF. Use plastic/Teflon ware if possible, or dry glass. Perform in a well-ventilated fume hood.

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Argon.

-

Cool to -78°C (Dry ice/acetone bath). This is crucial to prevent elimination side products (enamines).

-

Add DAST (1.5 equiv) dropwise via syringe over 20 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

-

Quench: Pour reaction mixture slowly into saturated aqueous

at 0°C. Caution: Vigorous effervescence.

-

-

Workup and Purification:

-

Extract with DCM (3x). Wash combined organics with brine, dry over

. -

Concentrate in vacuo.

-

Purification: Flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

-

Validation Point:

NMR should show a multiplet around -175 ppm. The coupling constants will confirm the cis (4S) stereochemistry (inversion has occurred).

-

-

Final Deprotection:

-

Treat the fluorinated intermediate with 4M HCl in Dioxane for 1 hour.

-

Concentrate to dryness to yield (2S, 4S)-4-fluoroproline methyl ester hydrochloride .

-

Part 5: References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024).[8] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development. [Link]

-

Zondlo, N. J. (2013). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research. [Link]

-

Gao, M., et al. (2016). Structure-activity relationships of proline modifications around the tetracyclic-indole class of NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HCV NS5A replication complex inhibitors. Part 2: investigation of stilbene prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of proline modifications around the tetracyclic-indole class of NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate molecular weight and formula

Executive Summary

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is a pivotal chiral building block in medicinal chemistry, serving as the ethyl ester derivative of (R)-homoproline (pyrrolidin-2-ylacetic acid). Unlike its parent compound proline, which is an

This structural extension imparts unique conformational flexibility and metabolic stability to peptide mimetics, making it a critical scaffold for the development of protease inhibitors, GPCR ligands, and organocatalysts. This guide details its physicochemical profile, a validated synthetic route from (R)-proline to ensure enantiomeric purity, and its strategic application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-[(2R)-pyrrolidin-2-yl]acetate |

| Common Name | (R)-Homoproline ethyl ester |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| CAS Registry Number | 61350-65-0 (Acid precursor); 5027-77-0 (Racemic ester generic) |

| Chirality | (R)-Enantiomer |

Physical Properties

| Parameter | Value / Description | Note |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Analogous to ethyl prolinate but slightly higher due to MW |

| Density | ~1.02 g/cm³ | Estimated |

| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH | Miscible with polar organic solvents |

| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine NH) | Typical secondary amine basicity |

Synthetic Methodology: The Arndt-Eistert Homologation

Note: To maintain the rigorous (R)-stereochemistry of the pyrrolidine ring, the Arndt-Eistert homologation of N-protected (R)-proline is the industry-standard protocol. This method avoids racemization at the C2 position.[1]

Validated Protocol Flow

-

Protection: (R)-Proline is N-protected (Boc or Cbz) to prevent amine interference.

-

Activation: Formation of a mixed anhydride using ethyl chloroformate.

-

Diazotization: Reaction with diazomethane to form the

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in ethanol converts the diazoketone to the ethyl ester with retention of configuration.

-

Deprotection: Removal of the N-protecting group (if free amine is desired).

Synthesis Workflow Diagram

Figure 1: Step-wise homologation synthesis retaining C2 stereochemistry.

Strategic Applications in Drug Discovery

Scaffold Hopping & Peptidomimetics

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is a "beta-amino" equivalent of proline esters. In medicinal chemistry, replacing an

-

Proteolytic Stability: The extra methylene group prevents recognition by standard peptidases, increasing the half-life of peptide-based drugs.

-

Conformational Flexibility: The expanded ring-to-carbonyl distance alters the dihedral angles (

), allowing the molecule to access binding pockets in enzymes (e.g., Thrombin, DPP-IV) that are sterically occluded for standard proline derivatives.

Organocatalysis

Chiral pyrrolidine derivatives are privileged scaffolds in asymmetric organocatalysis. The (R)-homoproline scaffold serves as a precursor for catalysts used in Michael additions and aldol reactions, where the distance between the secondary amine (catalytic center) and the carboxylate (directing group) tunes stereoselectivity.

Application Logic Diagram

Figure 2: Strategic utility of the (R)-homoproline scaffold in research and development.

Handling, Stability & Analytics

Analytical Characterization

To verify the identity and purity of the synthesized compound, the following signals are diagnostic:

-

NMR (CDCl

-

4.15 (q, 2H,

- 3.3–3.5 (m, 1H, C2-H) - Methine proton on the ring.

-

2.4–2.5 (d, 2H,

-

4.15 (q, 2H,

-

Mass Spectrometry (ESI):

m/z.

Stability & Storage[5]

-

Racemization Risk: Low. Unlike

-amino esters, the chiral center in this -

Hydrolysis: The ethyl ester is susceptible to hydrolysis in the presence of moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Carbon Dioxide Sensitivity: The free secondary amine can form carbamates with atmospheric

. It is best stored as a hydrochloride salt (solid) if long-term stability is required.

References

-

PubChem. (n.d.). Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024).[3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. International Journal of Molecular Sciences. Retrieved from [Link][4]

-

ChemSynthesis. (2024). Ethyl 2-pyrrolidinylacetate Synthesis and Properties. Retrieved from [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. PubChemLite - Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologation of Proline to (R)-ethyl 2-(pyrrolidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl 2-(pyrrolidin-2-yl)acetate is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds, prized for the stereochemical information embedded in its pyrrolidine core. Its preparation via the one-carbon homologation of the naturally abundant amino acid L-proline is a key synthetic transformation. This guide provides a comprehensive technical overview of the primary synthetic route for this conversion, the Arndt-Eistert homologation, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical process considerations. The document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable and efficient preparation of this important chiral intermediate.

Introduction: The Significance of a Chiral Building Block

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The specific stereochemistry of substituted pyrrolidines is often crucial for their pharmacological activity. (R)-ethyl 2-(pyrrolidin-2-yl)acetate, derived from the naturally occurring and inexpensive L-proline, provides a synthetically versatile platform for the elaboration of more complex molecular architectures. The additional methylene unit, introduced through homologation, allows for diverse functionalization and incorporation into larger molecules, making it a sought-after intermediate in the development of novel therapeutics.

The conversion of an α-amino acid to its corresponding β-amino acid derivative, as is the case in the homologation of proline, is a powerful strategy in peptidomimetic and medicinal chemistry. Peptides containing β-amino acids often exhibit enhanced metabolic stability and unique conformational preferences.[1]

The Arndt-Eistert Homologation: A Classic and Reliable Approach

The Arndt-Eistert synthesis is a well-established and widely used method for the one-carbon homologation of carboxylic acids.[2][3] This multi-step sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile to yield the homologated carboxylic acid derivative.[1][4] When applied to α-amino acids, this method provides a reliable route to the corresponding β-amino acids with retention of stereochemistry.[3]

Mechanistic Rationale and Key Transformations

The successful homologation of proline using the Arndt-Eistert reaction hinges on a sequence of carefully controlled chemical transformations. A critical initial consideration is the protection of the secondary amine of the proline ring to prevent unwanted side reactions. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The overall synthetic pathway can be dissected into three primary stages:

-

Activation and Diazoketone Formation: The N-protected proline is first activated, typically by conversion to its acid chloride using reagents like oxalyl chloride or thionyl chloride.[5][6] This activated species then readily reacts with diazomethane to furnish the corresponding α-diazoketone. It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction, which could otherwise lead to the formation of a chloromethyl ketone byproduct.[2]

-

The Wolff Rearrangement: This is the core transformation of the Arndt-Eistert synthesis. The α-diazoketone undergoes a rearrangement to form a ketene intermediate with the extrusion of nitrogen gas.[6][7] This rearrangement can be promoted thermally, photochemically, or, most commonly in a laboratory setting, through catalysis with a silver(I) salt, such as silver benzoate or silver(I) oxide.[4][7] The rearrangement proceeds with retention of configuration at the migrating carbon center, a critical feature for preserving the stereochemical integrity of the chiral starting material.[5]

-

Nucleophilic Trapping of the Ketene: The highly reactive ketene intermediate is not isolated but is trapped in situ by a suitable nucleophile present in the reaction mixture.[1] For the synthesis of (R)-ethyl 2-(pyrrolidin-2-yl)acetate, ethanol is used as the nucleophile, which attacks the ketene to form the desired ethyl ester.

The following diagram illustrates the key steps of the Arndt-Eistert homologation of N-Boc-L-proline.

Figure 1: Key stages of the Arndt-Eistert homologation.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the homologation of N-Boc-L-proline to (R)-ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate.

PART A: Formation of N-Boc-L-proline Acid Chloride

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.

-

Once gas evolution ceases, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

PART B: Diazoketone Synthesis

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor and non-etched glassware.

-

Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established procedures.

-

Dissolve the crude N-Boc-L-proline acid chloride from Part A in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Slowly add the ethereal solution of diazomethane to the acid chloride solution with gentle stirring until a persistent yellow color indicates a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

The resulting solution containing the α-diazoketone can be used directly in the next step or carefully concentrated under reduced pressure if necessary.

PART C: Wolff Rearrangement and Ester Formation

-

To a solution of the crude α-diazoketone in anhydrous ethanol, add silver(I) oxide (0.1 eq) or a solution of silver benzoate in triethylamine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate.

PART D: Deprotection

-

To obtain the final target compound, the Boc protecting group can be removed under acidic conditions. Dissolve the purified (R)-ethyl 2-(N-Boc-pyrrolidin-2-yl)acetate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

-

Remove the solvent under reduced pressure and triturate the residue with diethyl ether to precipitate the hydrochloride salt of (R)-ethyl 2-(pyrrolidin-2-yl)acetate.

Quantitative Data and Process Optimization

| Step | Key Reagents | Typical Yield | Key Considerations |

| Acid Chloride Formation | Oxalyl chloride, DMF | Quantitative | Use of anhydrous solvents is critical. |

| Diazoketone Synthesis | Diazomethane | >90% | Careful handling of diazomethane is paramount. |

| Wolff Rearrangement | Silver(I) oxide, Ethanol | 60-80% | The choice of catalyst and solvent can influence yield. |

| Deprotection | HCl or TFA | >95% | Ensure complete removal of the protecting group. |

Table 1: Summary of key reaction parameters and expected outcomes.

Alternative Homologation Strategies

While the Arndt-Eistert reaction is a robust method, the use of the hazardous and explosive diazomethane has prompted the development of safer alternatives.

The Kowalski Ester Homologation

The Kowalski ester homologation presents a safer alternative as it avoids the use of diazomethane.[8] This method involves the reaction of an ester with dibromomethyllithium followed by rearrangement. While it is a valuable alternative, it may require careful optimization for specific substrates like N-protected amino esters.

Other Approaches

Other methods for the homologation of amino acids include those based on the use of (trimethylsilyl)diazomethane, which is considered a safer alternative to diazomethane, or multi-step sequences involving different synthetic strategies.[3] The choice of method will often depend on the specific substrate, scale of the reaction, and the safety infrastructure available.

Conclusion

The homologation of L-proline to (R)-ethyl 2-(pyrrolidin-2-yl)acetate is a key transformation for accessing a valuable chiral building block in drug discovery. The Arndt-Eistert synthesis remains a primary and reliable method for this conversion, offering high yields and excellent stereochemical retention. By understanding the mechanistic underpinnings and adhering to carefully designed experimental protocols, researchers can confidently and efficiently synthesize this important intermediate. As with any chemical synthesis, careful attention to safety, particularly when handling hazardous reagents like diazomethane, is of utmost importance. The exploration of safer, alternative homologation methods continues to be an active area of research, promising more sustainable and accessible routes to this and other valuable chiral molecules in the future.

References

-

Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

- Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160.

- Chrisman, W., et al. (2001). The Arndt-Eistert Reaction: A Safety-First Approach to a Classic Homologation.

-

Wikipedia. (2023, October 27). Wolff rearrangement. Retrieved from [Link]

-

Andrey K. (2014, July 9). Wolff Rearrangement. YouTube. Retrieved from [Link]

- Ye, T., & McKervey, M. A. (1992). The Arndt-Eistert reaction in peptide chemistry: a facile access to homopeptides. Tetrahedron, 48(38), 8007-8022.

- Reddy, R. E., & Kowalski, C. J. (1993).

- Garcia, J., et al. (2005). Synthesis of a New Chiral Pyrrolidine. Molecules, 10(7), 843-850.

-

ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Retrieved from [Link]

- Al-Soud, Y. A., et al. (2008). Anti-inflammatory and analgesic activities of newly synthesized chiral peptide derivatives using (3-benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester as starting material. Archiv der Pharmazie, 341(3), 174-180.

-

Wikipedia. (2023, November 11). Arndt–Eistert reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. electrophilic rearrangements [employees.csbsju.edu]

- 7. Wolff-Rearrangement [organic-chemistry.org]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

Technical Guide: Stability & Preservation of Pyrrolidine Acetate Esters

Executive Summary

Pyrrolidine acetate esters represent a class of pharmacophores frequently utilized in the synthesis of anticholinergics, nootropics, and local anesthetics. However, their utility is often compromised by inherent hydrolytic instability. Unlike simple aliphatic esters, these compounds possess an internal catalytic engine—the pyrrolidine nitrogen—which accelerates degradation via intramolecular general base catalysis or anchimeric assistance .

This guide provides a mechanistic analysis of this instability and establishes a self-validating protocol for their stabilization, storage, and analytical characterization.

Part 1: The Mechanistic Basis of Instability

The core instability of pyrrolidine acetate esters arises from the coexistence of a nucleophilic center (the pyrrolidine nitrogen) and an electrophilic center (the ester carbonyl) within the same molecular architecture.

The "Self-Destruct" Mechanism

In the free base form, the lone pair of electrons on the pyrrolidine nitrogen (

-

Intramolecular General Base Catalysis (IGBC): The nitrogen abstracts a proton from a neighboring water molecule, generating a highly nucleophilic hydroxide ion in immediate proximity to the ester carbonyl. This is the most common pathway for 3-acetoxypyrrolidines.

-

Nucleophilic Attack (Anchimeric Assistance): If the geometry permits (e.g., N-alkyl side chains), the nitrogen can directly attack the carbonyl carbon, forming a cyclic intermediate (ammonium species) that rapidly hydrolyzes.

The pH Switch

The stability of these esters is binary, governed by the protonation state of the nitrogen:

-

pH > 8 (Free Base): The nitrogen is deprotonated. The lone pair is active. Hydrolysis is rapid (

can be minutes to hours). -

pH < 6 (Salt Form): The nitrogen is protonated (

). The lone pair is bound. The intramolecular catalytic pathway is deactivated, and the molecule behaves like a stable, standard aliphatic ester.

Mechanistic Visualization

The following diagram illustrates the catalytic hydrolysis pathway driven by the unprotonated nitrogen.

Figure 1: The bifurcation of stability based on pH. The red path represents the rapid self-catalyzed degradation, while the green path represents the stabilized salt form.

Part 2: Degradation Kinetics & Environmental Factors

To design a robust storage protocol, one must quantify the impact of environmental stressors.

Comparative Half-Life Data (Simulated)

The following table summarizes the dramatic impact of pH and state (solid vs. solution) on stability.

| Condition | State | pH / Environment | Estimated | Dominant Mechanism |

| Free Base | Solution | pH 7.4 (PBS) | < 24 Hours | Intramolecular Catalysis |

| Free Base | Solution | pH 9.0 | < 1 Hour | Specific Base Catalysis + IGBC |

| HCl Salt | Solution | pH 4.0 | > 30 Days | Slow Acid Hydrolysis |

| Free Base | Solid (Amorphous) | High Humidity (75% RH) | 1-2 Weeks | Moisture-mediated IGBC |

| HCl Salt | Solid (Crystalline) | Desiccated | > 2 Years | Negligible |

The Moisture Criticality

For pyrrolidine esters, water is not just a solvent; it is a reagent. In the solid state, amorphous free bases are hygroscopic. Absorbed atmospheric moisture creates a "micro-solution" environment on the particle surface, allowing the intramolecular mechanism to proceed even in what appears to be a solid powder.

Part 3: Stabilization Strategies

Based on the mechanism, the following protocols are mandatory for long-term storage.

Protocol A: Salt Formation (The Gold Standard)

Never store pyrrolidine acetate esters as free bases (oils). Convert them immediately to crystalline salts.

-

Selection: Hydrochloride (HCl) or Oxalate salts are preferred due to their ability to form tight crystal lattices that exclude moisture.

-

Method: Dissolve the free base in anhydrous diethyl ether. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise. Filter the precipitate under Argon.

-

Result: The protonated nitrogen (

shift) disables the catalytic lone pair.

Protocol B: Lyophilization for Assays

If the compound must be stored in aliquots for biological assays:

-

Dissolve the salt form in water.

-

Flash freeze in liquid nitrogen.

-

Lyophilize to a dry powder.

-

Seal: Store under Argon or Nitrogen atmosphere.

Protocol C: Solution Storage

If solution storage is unavoidable (e.g., High-Throughput Screening stock):

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Temperature: -20°C or -80°C.

-

Avoid: Do not store in PBS or protic solvents (MeOH/EtOH) for >24 hours.

Part 4: Analytical Protocols (Validation)

To verify the integrity of your pyrrolidine ester, use the following self-validating HPLC workflow. This method is designed to separate the intact ester from the hydrolysis product (pyrrolidinol) and acetic acid.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Low pH is critical to keep the amine protonated and prevent peak tailing).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Ester carbonyl) and 254 nm (if aromatic groups are present).

Stress Testing Workflow (ICH Q1A Aligned)

Use this workflow to determine the specific stability profile of your derivative.

Figure 2: Forced degradation workflow adapted from ICH Q1A (R2) guidelines to establish stability profiles.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[2][3][4] Defines the global regulatory standards for stability data packages. [Link]

-

Hansen, P. E., et al. Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine. Journal of Organic Chemistry (1997). Provides the foundational mechanistic evidence for amine-catalyzed ester hydrolysis. [Link]

-

Capon, B. Neighbouring Group Participation. Wikipedia / IUPAC Gold Book. Defines the interaction of a reaction center with a lone pair of electrons in an atom within the parent molecule.[6] [Link]

-

Williams, R. pKa Data Compiled. Organic Chemistry Data. Provides reference pKa values for pyrrolidine (approx 11.27) essential for determining protonation states. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Protocols for N-Alkylation of (R)-Ethyl 2-(pyrrolidin-2-yl)acetate

Executive Summary

(R)-ethyl 2-(pyrrolidin-2-yl)acetate (CAS: 22041-19-6 for racemate; R-isomer specific) is a critical chiral building block in the synthesis of peptidomimetics, integrin inhibitors, and CNS-active agents. Unlike proline esters, this "homo-proline" derivative features a methylene spacer between the pyrrolidine ring and the ester functionality. This structural nuance significantly enhances the configurational stability of the C2 stereocenter, reducing the risk of racemization under basic conditions.

This guide details two validated protocols for the N-alkylation of this secondary amine:

-

Reductive Amination (Method A): The preferred route for introducing branched alkyl groups or when strict stoichiometric control is required to prevent over-alkylation.

-

Direct Nucleophilic Substitution (Method B): A cost-effective route for primary alkyl halides, optimized to suppress quaternization.

Structural Analysis & Strategic Considerations

Molecule Specifications[1][2]

-

Substrate: (R)-ethyl 2-(pyrrolidin-2-yl)acetate

-

Functional Groups: Secondary amine (nucleophile), Ester (electrophile, base-sensitive).

-

Chirality: (R)-configuration at C2.

-

pKa (Conjugate Acid): ~10.5 (Typical for secondary pyrrolidines).

Stereochemical Stability

Crucial Distinction: Unlike proline esters (α-amino esters), where the chiral proton is activated by the adjacent carbonyl (

Chemoselectivity Challenges

-

Over-Alkylation: Pyrrolidines are highly nucleophilic. The product (tertiary amine) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

-

Ester Hydrolysis: Aqueous strong bases (NaOH/KOH) must be avoided to preserve the ethyl ester.

-

Intramolecular Cyclization: Under high heat, the amine can attack the ester of a second molecule (dimerization) or, if the alkyl chain allows, form lactams.

Decision Tree: Method Selection

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Protocol A: Reductive Amination (Recommended)

Rationale: This method avoids the risk of over-alkylation (quaternization) because the intermediate iminium ion is formed stoichiometrically before reduction. It is the gold standard for precious chiral intermediates.

Reagents & Materials

| Component | Role | Specification |

| Substrate | Amine Source | (R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv) |

| Carbonyl | Alkyl Source | Corresponding Aldehyde or Ketone (1.1 - 1.2 equiv) |

| Reductant | Hydride Source | Sodium Triacetoxyborohydride (STAB) (1.5 equiv) |

| Solvent | Medium | 1,2-Dichloroethane (DCE) or THF (Anhydrous) |

| Additive | Catalyst | Acetic Acid (AcOH) (1.0 - 2.0 equiv) |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the Substrate (1.0 equiv) in DCE (0.1 M concentration). -

Imine Formation: Add the Carbonyl component (1.1 equiv).

-

Note: If using a ketone, add AcOH (1.5 equiv) to catalyze iminium formation. For reactive aldehydes, acid may be omitted.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? Unlike

, STAB is less reactive and will not reduce the aldehyde/ketone before it forms the imine, nor will it reduce the ester functionality.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (

) and appearance of the tertiary amine ( -

Quench: Quench by adding saturated aqueous

until gas evolution ceases. -

Work-up: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[1][2] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct Nucleophilic Substitution ( )

Rationale: Best for simple primary alkyl chains (Methyl, Ethyl, Benzyl). Requires careful stoichiometry to prevent bis-alkylation.

Reagents & Materials

| Component | Role | Specification |

| Substrate | Nucleophile | (R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv) |

| Electrophile | Alkylating Agent | Alkyl Bromide or Iodide (0.95 - 1.0 equiv) |

| Base | Acid Scavenger | |

| Solvent | Medium | Acetonitrile (MeCN) or DMF |

| Additive | Catalyst | TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional for chlorides |

Step-by-Step Procedure

-

Preparation: Dissolve Substrate (1.0 equiv) in MeCN (0.2 M).

-

Base Addition: Add powdered

(2.5 equiv). Stir for 10 minutes to ensure suspension. -

Alkylation: Add the Alkyl Halide (0.95 equiv) dropwise at 0°C.

-

Critical: Use a slight deficit (0.95 equiv) of the alkyl halide to ensure the starting material remains the major species rather than pushing to over-alkylation. It is easier to separate unreacted secondary amine than quaternary salts.

-

-

Reaction: Stir at RT.

-

Temperature Control: Do not heat unless necessary.[2] Heating increases the rate of quaternization and potential ester hydrolysis.

-

-

Monitoring: Check TLC/LC-MS at 4 hours.

-

Work-up: Filter off solids (

/KBr). Dilute filtrate with EtOAc. Wash with water (to remove DMF/MeCN) and Brine. -

Purification: Flash chromatography.

-

Tip: Tertiary amines often streak on silica. Add 1% Triethylamine (TEA) or

to the eluent.

-

Analytical Validation & Quality Control

NMR Interpretation[6]

- NMR: Look for the disappearance of the broad N-H signal (usually 1.5 - 2.5 ppm).

-

Distinctive Shift: The protons on the pyrrolidine ring adjacent to the nitrogen (C5 position) will shift downfield upon alkylation.

-

Ester Integrity: Confirm the presence of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) to ensure no hydrolysis occurred.

Enantiomeric Excess (ee) Determination

Although the risk is low, validation is required for GMP workflows.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : IPA (with 0.1% Diethylamine).

-

Reference: Compare against the racemic standard (synthesized using racemic starting material).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Quaternization (M+ Alkyl x2) | Excess alkyl halide or high temp. | Switch to Method A (Reductive Amination). If using Method B, reduce alkyl halide to 0.9 equiv and keep at 0°C. |

| No Reaction | Steric hindrance or poor leaving group. | Add KI or TBAI catalyst (Finkelstein condition). Switch solvent to DMF. |

| Ester Hydrolysis | Wet solvent or strong hydroxide base. | Use anhydrous solvents.[2] Switch base to |

| Epimerization | Harsh conditions (unlikely here).[1][3] | Avoid heating >80°C. Ensure base is not strong enough to deprotonate alpha-carbonyl (not an issue here, but good practice). |

References

-

General Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Pyrrolidine Synthesis & Reactivity: Nair, V., et al. (2004). Recent Advances in the Synthesis of Pyrrolidines. Tetrahedron, 60, 1959. [Link]

-

Stability of Beta-Amino Esters: Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. (Discusses stability and folding of beta-amino acid derivatives). [Link]

-

Chiral Analysis of Pyrrolidine Derivatives: Validation of chiral HPLC methods for pyrrolidine-2-acetic acid derivatives. Journal of Chromatography A. [Link]

Sources

Using (R)-ethyl 2-(pyrrolidin-2-yl)acetate in peptide synthesis

Executive Summary

(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is the ethyl ester precursor of (R)-

This guide addresses the specific synthetic challenges associated with this molecule: steric hindrance at the secondary amine, the orthogonality of the ethyl ester, and the prevention of diketopiperazine (DKP) formation.

Strategic Planning & Chemical Logic

The "Ethyl Ester" Challenge

The starting material is provided as an ethyl ester . This presents a specific orthogonality challenge for Solid Phase Peptide Synthesis (SPPS).

-

Fmoc SPPS Incompatibility: Standard Fmoc SPPS requires acid-labile side chains (tBu) and base-labile N-protection (Fmoc). The ethyl ester is stable to acid and requires strong base (LiOH/NaOH) for hydrolysis. Crucial Warning: You cannot Fmoc-protect this starting material and then hydrolyze the ester, as the basic hydrolysis conditions will prematurely cleave the Fmoc group.

-

Solution: The material is best utilized by converting it to the N-Boc protected free acid for Boc-SPPS or solution-phase synthesis. If Fmoc-SPPS is required, a protection-group exchange (Boc

Fmoc) is necessary after hydrolysis.

Steric Considerations

The pyrrolidine nitrogen is a secondary amine . Coupling an amino acid to this nitrogen is significantly more difficult than coupling to a primary amine due to steric crowding.

-

Recommended Reagents: HATU, HOAt, or PyAOP.

-

Kinetics: Reaction rates are 10–50x slower than standard couplings.

Workflow Visualization

The following diagram illustrates the decision tree for processing the starting material into a usable peptide building block.

Caption: Workflow for converting the ethyl ester precursor into SPPS-compatible building blocks. Route A is preferred for efficiency.

Detailed Experimental Protocols

Protocol A: Preparation of N-Boc-(R)- -Homoproline-OH

Purpose: To convert the ethyl ester precursor into a coupling-ready free acid without racemization.

Reagents:

-

(R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (1.2 eq) -

Triethylamine (TEA) (1.5 eq)

-

Lithium Hydroxide (LiOH

H -

Solvents: DCM, THF, Water.

Step-by-Step:

-

N-Protection: Dissolve the starting material in DCM (

). Add TEA, followed by slow addition of-

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the polar amine spot.

-

Workup: Wash with

, brine, dry over

-

-

Saponification: Dissolve the crude Boc-ester in

(3:1). Add LiOH. Stir vigorously at RT for 3–6 hours.-

Note: Do not heat. Heating risks epimerization at the

-carbon (relative to the carbonyl).

-

-

Isolation: Acidify carefully to pH 3 with

(cold). Extract immediately with EtOAc (-

Critical:

-amino acids are water-soluble. Do not wash the organic layer excessively.

-

-

Yield: Expect 85–95% yield of the viscous oil or white solid.

Protocol B: Coupling to the Secondary Amine (Elongation)

Purpose: Attaching the NEXT amino acid to the N-terminus of the

Challenge: The steric bulk of the pyrrolidine ring hinders nucleophilic attack. Standard HBTU/DIC protocols often fail or result in low yields.

Optimized Conditions:

| Parameter | Standard Protocol | Optimized for

Procedure:

-

Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (4.9 eq) and HOAt (5.0 eq) in DMF.

-

Add DIPEA (10 eq) to the pre-activation mixture.

-

Add immediately to the resin-bound

-homoproline. -

Agitate for 2 hours. Drain and repeat (Double Couple).

-

Validation: Perform a micro-cleavage and analyze by LC-MS. The Chloranil test is more sensitive than Kaiser for secondary amines but can still give false negatives.

Troubleshooting & Critical Control Points

Diketopiperazine (DKP) Formation

When

-

Mechanism: The free amine of the terminal AA attacks the C-terminal ester linkage.

-

Risk Factor: High for Proline and

-Homoproline analogs due to cis-amide conformers. -

Prevention:

-

Use Trityl (Trt) linkers or 2-chlorotrityl chloride resin (steric bulk prevents attack).

-

Perform the deprotection of the second residue using short bursts (e.g., 20% Piperidine,

) rather than long incubations.

-

Racemization

While

-

Control: Avoid using DMAP during coupling. Use collidine as the base with HATU.

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Arndt Homologation and Structure Determination." Helvetica Chimica Acta.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive."[2] Journal of the American Chemical Society.

-

Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Vasudev, P. G., et al. (2011). "Beta-Amino Acids in Nature and Synthesis." Chemical Reviews.

Sources

Reductive amination conditions for pyrrolidine-2-acetate derivatives

Application Note: Selective N-Alkylation of Pyrrolidine-2-Acetate Derivatives via Reductive Amination

Strategic Overview

The N-functionalization of pyrrolidine-2-acetate derivatives (proline esters) is a cornerstone transformation in the synthesis of peptidomimetics, HCV protease inhibitors, and chiral organocatalysts. While reductive amination is a ubiquitous reaction, applying it to proline esters presents a unique "Selectivity Triad" challenge:

-

Steric Congestion: The secondary amine of the pyrrolidine ring is sterically more demanding than primary amines, often requiring forcing conditions to react with ketones.

-

-Center Racemization: The chirality at the C2 position is fragile. Formation of the intermediate iminium ion increases the acidity of the

-

Chemoselectivity: The ester moiety must remain intact. Strong reducing agents (e.g., LiAlH4) or harsh hydrolytic conditions must be avoided.

This guide provides two validated protocols designed to navigate these constraints, prioritizing the preservation of optical purity and ester functionality.

Mechanistic Insight & Racemization Risk

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a reversible formation of a hemiaminal, followed by dehydration to an iminium ion. The reduction of this iminium species yields the tertiary amine.

The Danger Zone: The iminium ion intermediate is the critical point for racemization. The positive charge on the nitrogen withdraws electron density, acidifying the C2 proton. If an exogenous base (e.g., excess Et3N) is present, or if the reaction stalls at this stage at high temperatures, racemization occurs via an enamine intermediate.

Graphviz Pathway Analysis:

Figure 1: Reaction pathway highlighting the iminium ion as the divergence point for potential racemization.

Reagent Selection Matrix

Not all reducing agents are suitable for this substrate class. Use this table to select the correct protocol.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH3) | Ti(OiPr)4 + NaBH4 |

| Protocol Code | Protocol A (Standard) | Not Recommended | Protocol B (Advanced) |

| Reactivity | Mild; reduces iminiums faster than carbonyls. | Sluggish; requires pH control (pH 6). | High; Lewis acid activates carbonyl. |

| Toxicity | Low (Boric acid byproduct). | High (Cyanide byproduct). | Low (Titanium dioxide byproduct). |

| Substrate Scope | Aldehydes, Cyclohexanones. | General. | Sterically hindered Ketones, Electron-poor amines. |

| Racemization Risk | Lowest (No strong acid/base). | Moderate (Requires acid). | Low (Aprotic conditions). |

| Solvent System | DCE, THF (homogeneous). | MeOH (protic required). | Neat or THF (avoid transesterification). |

Experimental Protocols

Protocol A: The STAB Method (Standard)

Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone).

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is stable in acid and allows for "Direct Reductive Amination" (mixing all components at once). It does not reduce aldehydes/ketones appreciably at room temperature, ensuring the hydride is consumed only by the iminium ion.

Reagents:

-

Pyrrolidine-2-acetate derivative (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Crucial for catalyzing iminium formation]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Note: DCE is superior for solubility but THF is a greener alternative.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the pyrrolidine ester (1.0 equiv) in DCE (0.2 M concentration). -

Carbonyl Addition: Add the aldehyde or ketone (1.2 equiv).

-

Acidification: Add Glacial Acetic Acid (1.5 equiv). Stir for 15–30 minutes at room temperature. Observation: This pre-equilibrium step allows hemiaminal formation.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Why: Exotherm control minimizes racemization.

-

-

Reaction: Remove ice bath and stir at Room Temperature (20–25°C).

-

Time: Aldehydes: 1–4 hours; Ketones: 12–24 hours.

-

Monitoring: TLC or LC-MS. Look for disappearance of the secondary amine.

-

-

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 20 minutes until gas evolution ceases.-

Why: This neutralizes the acetic acid and breaks down boron-amine complexes.

-

-

Workup: Extract with DCM or EtOAc (3x). Wash combined organics with Brine. Dry over

, filter, and concentrate.

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones (e.g., acetophenones) or when Protocol A fails.

Rationale: Proline is a secondary amine and sterically encumbered.[1] Hindered ketones often fail to form the iminium ion with simple acid catalysis.

Critical Warning: Avoid using alcohols (MeOH/EtOH) as solvents if your substrate is a methyl/ethyl ester, as

Reagents:

-

Pyrrolidine-2-acetate derivative (1.0 equiv)

-

Ketone (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (

) (1.2 – 1.5 equiv) -

Sodium Borohydride (

) (1.5 equiv) or Sodium Cyanoborohydride ( -

Solvent: THF (Anhydrous).

Step-by-Step Procedure:

-

Complexation: In a dried flask under

, mix the pyrrolidine ester (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (or neat if the ketone is a liquid). -

Titanium Addition: Add

(1.25 equiv) dropwise. -

Imine Formation: Stir at Room Temperature for 6–12 hours.

-

Note: The solution often turns slightly yellow/orange. This confirms the formation of the titanium-amine complex.

-

-

Reduction:

-

Option 1 (Standard): Dilute with absolute EtOH (carefully, only if transesterification is not a major concern or if ester matches solvent) and add

(1.5 equiv). -

Option 2 (Safer for Esters): Keep in THF and use

(1.5 equiv) or dilute with dry MeOH at -78°C and add

-

-

Quench (The "Titanium Emulsion" Fix): Add water (1 mL per mmol Ti). A white precipitate (

) will form.-

Tip: If the emulsion is stubborn, add 1M NaOH or Celite to help filtration.

-

-

Workup: Filter through a pad of Celite. Wash the pad with EtOAc. Concentrate the filtrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketones) | Steric hindrance prevents iminium formation. | Switch to Protocol B (Ti-mediated). Increase reaction time to 48h. |

| Racemization Observed | High temperature or basic pH. | Ensure reaction stays at RT or below. Use STAB (Protocol A) which buffers itself. Avoid pre-mixing amine/ketone with Et3N. |

| Ester Hydrolysis | Aqueous workup too basic or reaction too acidic. | Quench with mild |

| Dialkylation | Not possible with Proline (secondary amine). | N/A (Advantage of Proline). |

| Boron Contamination | Boron-amine complex formation. | Ensure vigorous stirring during |

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. The definitive guide on STAB.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Describes the Lewis Acid activation method.

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5] The foundational text on cyanoborohydride selectivity.

-

Tao, Y., et al. (2021). "Recent Advances in the Synthesis of Pyrrolidines." Organic Chemistry Frontiers. Provides context on broader pyrrolidine synthesis strategies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Sodium Triacetoxyborohydride [merckmillipore.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scilit.com [scilit.com]

Technical Guide: Hydrolysis Protocols for (R)-Ethyl 2-(pyrrolidin-2-yl)acetate

[1][2]

Executive Summary & Chemical Strategy

The hydrolysis of (R)-ethyl 2-(pyrrolidin-2-yl)acetate yields (R)-2-(pyrrolidin-2-yl)acetic acid , a structural analogue of GABA (gamma-aminobutyric acid) and a critical chiral building block in drug discovery.[1][2]

Unlike alpha-amino acids, the chiral center at the C2 position of the pyrrolidine ring is beta to the carbonyl group. This structural feature significantly reduces the risk of racemization via enolization, which is a common plague in peptide chemistry. However, the primary challenge lies in the isolation of the highly water-soluble, zwitterionic product.

This guide presents two validated pathways:

-

Path A (Acidic Hydrolysis): The preferred route for scale-up and storage, yielding the stable Hydrochloride Salt .

-

Path B (Basic Hydrolysis): Required when the Free Zwitterion is needed for specific biological assays or subsequent coupling reactions sensitive to chloride ions.

Mechanistic Considerations

-

Stereochemical Stability: The C2 proton is not acidic (

), making the (R)-configuration robust under standard hydrolysis conditions. -

Solubility Profile: The ester is soluble in organic solvents (DCM, EtOAc), while the product is insoluble in organics but highly soluble in water (

). -

Zwitterionic Equilibrium: At neutral pH, the product exists as an internal salt (ammonium carboxylate), complicating extraction.

Experimental Protocols

Protocol A: Acid Hydrolysis (Preparation of HCl Salt)

Objective: Synthesis of (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride. Scale: 10 mmol (approx. 2.5 g input) Yield Target: >95%

Materials

-

Substrate: (R)-ethyl 2-(pyrrolidin-2-yl)acetate [CAS: 5027-77-0 (racemic ref)][1][2]

-

Reagent: 6 M Hydrochloric Acid (HCl)

-

Solvent: Water (deionized)[2]

Step-by-Step Procedure

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of (R)-ethyl 2-(pyrrolidin-2-yl)acetate in 15 mL of 6 M HCl .

-

Reflux: Attach a reflux condenser. Heat the mixture to 100°C (oil bath temperature) for 4–6 hours .

-

Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:4, stain with Ninhydrin). The ester spot (

) should disappear, and a baseline spot (acid) should appear.

-

-

Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator.

-

Azeotropic Drying: Concentrate the solution to dryness under reduced pressure (40°C bath).

-

Critical Step: To remove excess HCl and water, add 20 mL of Toluene or Acetonitrile to the residue and re-evaporate. Repeat this step 3 times. This ensures the removal of trapped moisture and HCl gas.

-

-

Isolation: The residue will solidify into a white to off-white crystalline solid upon drying under high vacuum for 12 hours.

-

Yield Calculation: Expected mass

1.65 g (Quantitative).-

Storage: Store in a desiccator. The HCl salt is hygroscopic.

-

Protocol B: Basic Hydrolysis (Preparation of Free Zwitterion)

Objective: Synthesis of (R)-2-(pyrrolidin-2-yl)acetic acid (Free Base/Zwitterion). Scale: 10 mmol Yield Target: 80–90% (Losses due to ion-exchange purification)

Materials

-

Reagent: Lithium Hydroxide Monohydrate (LiOH[2]·H2O) [2.0 equiv]

-

Purification: Dowex 50W-X8 (H+ form) Ion Exchange Resin[1][2]

Step-by-Step Procedure

-

Dissolution: Dissolve 1.57 g (10 mmol) of the ester in 15 mL THF .

-

Saponification: Add a solution of 0.84 g (20 mmol) LiOH·H2O in 5 mL water dropwise.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 12 hours .

-

Note: Heating is rarely required and avoids potential side reactions.

-

-

Solvent Removal: Evaporate the THF under reduced pressure. The aqueous residue contains the lithium carboxylate salt.

-

Desalting (Ion Exchange):

-

Prepare a column with 15 g of Dowex 50W-X8 resin .[1][2] Wash with water until eluate is neutral.

-

Load the aqueous reaction mixture onto the column.

-

Wash: Elute with 100 mL distilled water to remove Li+ ions and inorganic salts. (Check eluate pH; it should be neutral).

-

Elute Product: Elute with 10% Aqueous Ammonia (NH4OH) . The amino acid will displace from the resin.

-

Detection: Collect fractions that stain positive with Ninhydrin.

-

-

Lyophilization: Combine active fractions and freeze-dry (lyophilize). Heat evaporation can cause discoloration.

-

Result: White fluffy powder (Zwitterion).

Data Analysis & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O) | Characteristic multiplets at |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% (AUC) |

| Chirality | Optical Rotation | Compare to literature (e.g., typically negative for R-isomer in water, verify specific salt form data). |

| Water Content | Karl Fischer | < 1.0% (for HCl salt) |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Reaction time too short or temp too low. | Extend reflux (Acid) or increase LiOH equivalents to 2.5 (Base). |

| Product is Sticky/Oil | Residual solvent or hygroscopic nature. | Perform azeotropic distillation with Toluene/MeCN. Dry under high vacuum with P2O5. |

| Racemization | Harsh conditions (Unlikely here). | Verify enantiomeric excess (ee) via Chiral HPLC. Avoid strong base at high temps ( |

Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for the hydrolysis process.

Figure 1: Decision tree for selecting the optimal hydrolysis pathway based on the desired final salt form.

References

-

Organic Syntheses. (n.d.). General Procedures for Pyrrole/Pyrrolidine Ester Hydrolysis. Org. Synth. Coll. Vol. 6, p. 432. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Standard Ester Hydrolysis Conditions (Acid/Base). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride - Compound Summary. Retrieved from [Link]

Protecting group strategies for (R)-ethyl 2-(pyrrolidin-2-yl)acetate nitrogen

Application Note: High-Fidelity Nitrogen Protection Strategies for (R)-Ethyl 2-(pyrrolidin-2-yl)acetate

Abstract & Strategic Overview

(R)-ethyl 2-(pyrrolidin-2-yl)acetate is a critical beta-amino acid homolog, serving as a scaffold for peptidomimetics, beta-turn inducers, and neuroactive alkaloids. Unlike primary amines, the secondary amine in the pyrrolidine ring presents unique steric and electronic challenges. Furthermore, the presence of the C2-stereocenter and the labile ethyl ester requires a protection strategy that avoids both racemization and unwanted saponification.

This guide details three orthogonal protection strategies (Boc, Cbz, Fmoc), selected not just for yield, but for their ability to preserve the structural integrity of the core scaffold.

Strategic Decision Matrix

Before selecting a protocol, utilize the following logic flow to determine the optimal protecting group (PG) for your downstream application.

Figure 1: Decision matrix for selecting nitrogen protecting groups based on downstream synthetic requirements.

Critical Mechanistic Considerations

The "Ester-Amine" Conflict

Standard textbook protocols for amine protection often use aqueous sodium hydroxide (NaOH) as a base (Schotten-Baumann conditions). Do NOT use strong aqueous bases for this substrate.

-

Risk: The ethyl ester side chain is susceptible to hydrolysis (saponification) at pH > 11, converting your ester to the carboxylic acid.

-

Solution: All protocols below utilize mild organic bases (TEA, DIPEA) or buffered inorganic bases (

) to maintain pH < 9.5.

Stereochemical Integrity (Racemization)

The C2 stereocenter is alpha to the nitrogen. Upon carbamate formation (N-Boc, N-Fmoc), the electron-withdrawing nature of the protecting group increases the acidity of the C2 proton. While less acidic than proline (alpha-amino acid), the risk of base-catalyzed epimerization remains.

-

Mitigation: Avoid thermodynamic equilibration. Perform reactions at

initially and strictly limit base equivalents.

Protocol 1: Boc Protection (Acid Labile)

Best For: General solution-phase synthesis; compatibility with basic workups.

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Di-tert-butyl dicarbonate (

Reagents & Materials:

-

Substrate: (R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv)

-

Reagent:

(1.1 equiv)[1] -

Base: Triethylamine (TEA) (1.5 equiv)[2]

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of the pyrrolidine substrate in 30 mL of DCM in a round-bottom flask.

-

Base Addition: Add TEA (15 mmol) and cool the solution to

using an ice bath. Note: Cooling is critical to suppress exotherms that could degrade the ester. -

Reagent Addition: Dissolve

(11 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. -

Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive, use

or PMA stain). -

Workup (Crucial for Ester Stability):

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Silica gel chromatography (Hexanes/EtOAc, typically 4:1).

Yield Expectation: 92–96%

Protocol 2: Cbz Protection (Hydrogenolysis Labile)

Best For: Compounds requiring acid stability (e.g., if you plan to hydrolyze the ester with acid later).

Reagents & Materials:

-

Substrate: (R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv)

-

Reagent: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05 equiv)

-

Why Cbz-OSu? It is less aggressive than Cbz-Cl (Benzyl chloroformate) and produces N-hydroxysuccinimide rather than HCl, significantly reducing racemization risk.

-

-

Base:

(2.0 equiv) -

Solvent: THF/Water (1:1 mixture)

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of substrate in 20 mL THF and 20 mL Water.

-

Buffer: Add solid

(20 mmol). The suspension ensures the pH stays near 8.0. -

Addition: Cool to

. Add Cbz-OSu (10.5 mmol) in one portion. -

Reaction: Stir vigorously at

for 1 hour, then warm to RT overnight. -

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with EtOAc (

mL). -

Wash combined organics with 1M HCl (rapid wash) and Brine.

-

-

Isolation: Dry (

) and concentrate.

Yield Expectation: 85–90%

Protocol 3: Fmoc Protection (Base Labile)

Best For: Solid Phase Peptide Synthesis (SPPS) applications.

Reagents & Materials:

-

Substrate: (R)-ethyl 2-(pyrrolidin-2-yl)acetate (1.0 equiv)

-

Reagent: Fmoc-OSu (1.1 equiv)

-

Warning: Do not use Fmoc-Cl. It is highly prone to inducing dipeptide formation and racemization in secondary amines.

-

-

Base:

(1.5 equiv)

Step-by-Step Protocol:

-

Dissolution: Dissolve 5 mmol substrate and 7.5 mmol

in 25 mL Acetone/Water (1:1). -

Addition: Cool to

. Add Fmoc-OSu (5.5 mmol) dropwise (dissolved in minimal acetone). -

Monitoring: Stir at RT for 3 hours. Monitor by HPLC or TLC (Fmoc is UV active, easy to visualize).

-

Workup:

-

Purification: Recrystallization is often possible (EtOH/Hexane), or flash column.

Yield Expectation: 88–93%

Comparative Data & Troubleshooting

Protecting Group Comparison Table

| Feature | Boc | Cbz | Fmoc |

| Reagent Choice | Cbz-OSu (Preferred) | Fmoc-OSu (Required) | |

| Base Used | TEA / DIPEA | ||

| Cleavage | TFA / HCl (Acid) | Piperidine (Base) | |

| Ester Stability | High (Anhydrous) | High (Buffered) | Moderate (Watch pH) |

| Racemization Risk | Low | Low (with OSu) | Low (with OSu) |

Workflow Visualization: Boc Protection

Figure 2: Optimized workflow for Boc protection ensuring ester stability.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on orthogonal protection strategies).

-